2-(2-chloro-6-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide
説明
特性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O3/c1-22-7-8-25-16-6-5-11(9-13(16)18(22)24)21-17(23)10-12-14(19)3-2-4-15(12)20/h2-6,9H,7-8,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTYFWRENRXKDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide involves multiple steps. One common method includes the reaction of 2-chloro-6-fluoroaniline with 4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid. The reaction is typically carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often involve stirring the mixture at room temperature for several hours, followed by purification through recrystallization or chromatography.
化学反応の分析
2-(2-chloro-6-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
科学的研究の応用
2-(2-chloro-6-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar compounds to 2-(2-chloro-6-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide include:
2-chloro-6-fluorophenyl derivatives: These compounds share the chloro-fluorophenyl group and exhibit similar chemical properties.
Tetrahydrobenzo oxazepinyl derivatives: Compounds with similar oxazepinyl structures can have comparable biological activities.
N-acylated derivatives: These compounds have similar acyl groups and can undergo similar chemical reactions.
The uniqueness of 2-(2-chloro-6-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
生物活性
The compound 2-(2-chloro-6-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide , with CAS number 1448075-89-5 , is a synthetic organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 362.8 g/mol . Its structure includes a chloro-fluorophenyl group and a tetrahydro-benzoxazepin moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1448075-89-5 |
| Molecular Formula | C18H16ClFN2O3 |
| Molecular Weight | 362.8 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in critical signaling pathways. The presence of the benzoxazepin structure suggests potential interactions with neurotransmitter systems, possibly influencing dopaminergic and serotonergic pathways.
Pharmacological Effects
Recent studies have demonstrated that 2-(2-chloro-6-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide exhibits:
- Antipsychotic Activity : In vivo assays have shown that the compound can reduce hyperlocomotion in rodent models induced by psychostimulants, suggesting potential use in treating schizophrenia or bipolar disorder.
- Anti-inflammatory Properties : Preliminary data indicate that it may modulate inflammatory responses, potentially benefiting conditions like rheumatoid arthritis.
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier and its interaction with neuroreceptors suggest it may offer protective effects against neurodegenerative diseases.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the efficacy and safety profile of this compound:
Study 1: Antipsychotic Efficacy
In a double-blind study involving rodents, the administration of this compound at varying doses resulted in a significant reduction in locomotor activity compared to control groups. The results were measured using the conditioned avoidance response assay , which is predictive of antipsychotic activity.
Study 2: Anti-inflammatory Mechanisms
A separate study focused on the anti-inflammatory properties showed that treatment with this compound significantly decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Study 3: Neuroprotection
Research involving neuronal cultures demonstrated that exposure to this compound reduced oxidative stress markers and increased cell viability under conditions mimicking neurodegeneration.
Q & A
Basic: What are the standard synthetic routes for this compound, and what reaction conditions are critical for high yield?
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting the carboxylic acid derivative (e.g., 2-chloro-6-fluorophenylacetic acid) with the benzoxazepin-7-amine moiety using coupling agents like EDCI/HOBt .
- Cyclization : Formation of the benzoxazepin ring under reflux conditions with solvents like toluene or DMF, requiring precise temperature control (80–120°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or crystallization (ethanol/water mixtures) to achieve >95% purity .
Critical factors : Solvent polarity, reaction time, and stoichiometric ratios of reagents significantly impact yield. For example, excess coupling agents (1.2–1.5 eq.) improve amide bond formation efficiency .
Basic: Which spectroscopic methods are essential for structural characterization?
- NMR : H and C NMR confirm the benzoxazepin ring (δ 4.2–4.5 ppm for oxazepine protons) and acetamide linkage (δ 2.1–2.3 ppm for methyl groups) .
- IR : Stretching frequencies at ~1650 cm (amide C=O) and ~1250 cm (C-F) validate functional groups .
- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
Basic: How is initial biological activity screening typically designed for this compound?
- In vitro assays :
- Enzyme inhibition : Dose-response curves (0.1–100 µM) against targets like kinases or proteases, measured via fluorescence or colorimetric substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks to rule out artifacts .
Advanced: How can reaction yields be optimized for large-scale synthesis?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require careful drying to avoid side reactions .
- Catalysis : Palladium-based catalysts (e.g., Pd(OAc)) improve cyclization efficiency by reducing activation energy .
- Workflow integration : In-line monitoring via FTIR or Raman spectroscopy allows real-time adjustment of reaction parameters .
Advanced: What strategies are used to establish structure-activity relationships (SAR) for derivatives?
- Substituent variation : Modify the chloro-fluorophenyl group (e.g., replacing Cl with Br) or benzoxazepin methyl group to assess steric/electronic effects .
- Docking studies : Molecular modeling (AutoDock, Schrödinger) predicts binding affinities to targets like GPCRs or ion channels .
- Data correlation : Plot bioactivity (e.g., IC) against computed parameters (logP, polar surface area) to identify key pharmacophores .
Advanced: How can contradictory bioactivity data across studies be resolved?
- Orthogonal assays : Validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion methods to rule out false positives .
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with assays .
- Structural analogs : Compare activity of enantiomers (if chiral centers exist) to isolate stereospecific effects .
Advanced: What are the stability challenges under physiological conditions?
- pH sensitivity : The acetamide bond hydrolyzes rapidly at pH < 3 or > 10, requiring enteric coatings for oral delivery .
- Light/heat degradation : Store at –20°C in amber vials to prevent photolysis of the fluorophenyl group .
- Accelerated stability testing : 40°C/75% RH for 4 weeks simulates long-term storage; monitor via HPLC .
Advanced: How to develop a validated analytical method for impurity profiling?
- Forced degradation : Expose the compound to heat (80°C), acid (0.1N HCl), and peroxide (3% HO) to generate degradants .
- HPLC-MS : Use a gradient method (0.1% formic acid in water/acetonitrile) with QTOF detection to identify impurities at 0.1% levels .
- Validation parameters : Include specificity, linearity (R > 0.999), and precision (%RSD < 2%) per ICH guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
